![molecular formula C11H19FN2O2 B14781705 tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate](/img/structure/B14781705.png)
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{5-fluoro-3-azabicyclo[311]heptan-1-yl}carbamate is a synthetic organic compound that belongs to the class of carbamates This compound features a unique bicyclic structure with a fluorine atom and a tert-butyl group
Preparation Methods
The synthesis of tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from tropinone or similar bicyclic ketones.
Fluorination: Introduction of the fluorine atom is achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the fluorinated bicyclic compound with tert-butyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{5-hydroxy-3-azabicyclo[3.1.1]heptan-1-yl}carbamate: This compound has a hydroxyl group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
tert-butyl N-{5-chloro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate:
tert-butyl N-{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}carbamate: The methyl group substitution alters the compound’s steric and electronic characteristics, influencing its interactions with molecular targets.
The uniqueness of tert-butyl N-{5-fluoro-3-azabicyclo[31
Properties
Molecular Formula |
C11H19FN2O2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)carbamate |
InChI |
InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-11-4-10(12,5-11)6-13-7-11/h13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
KCPAXHGUYHYMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
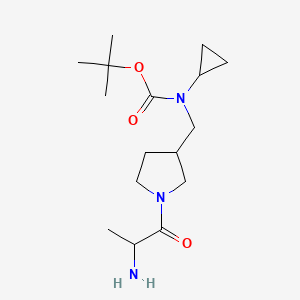
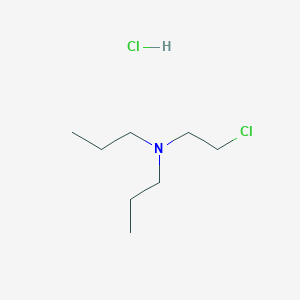
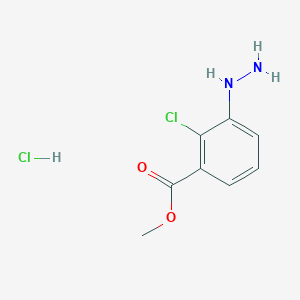
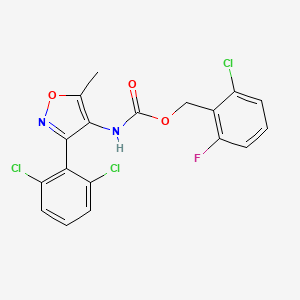
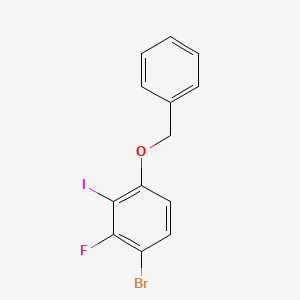
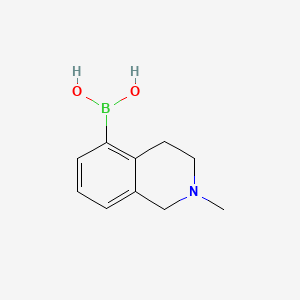
![(10R,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14781671.png)
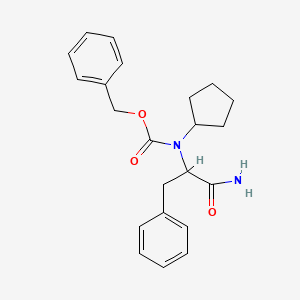
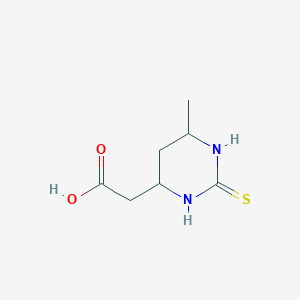
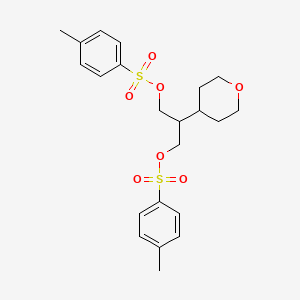
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylacetamide](/img/structure/B14781695.png)
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B14781697.png)
![tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate](/img/structure/B14781720.png)
